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molecular formula C8H8N2O B012330 2-(Hydroxymethyl)-6-methylisonicotinonitrile CAS No. 108129-25-5

2-(Hydroxymethyl)-6-methylisonicotinonitrile

Cat. No. B012330
M. Wt: 148.16 g/mol
InChI Key: PBTBKEWEKAICOK-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

To a stirring solution of 1.20 g of (4-cyano-6-methylpyridin-2-yl)methyl 2,2,2-trifluoroacetate in 7 mL of THF was added 7% NaHCO3 (aqueous) solution to pH=8. The mixture was stirred at r.t. for 18 h, and EtOAc was added. The aqueous layer was extracted with EtOAc, and the combined extracts were washed with brine, dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (1 to 6) % MeOH/CHCl3 provided 535 mg of 2-(hydroxymethyl)-6-methylisonicotinonitrile in 73% yield.
Name
(4-cyano-6-methylpyridin-2-yl)methyl 2,2,2-trifluoroacetate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C([O:5][CH2:6][C:7]1[CH:12]=[C:11]([C:13]#[N:14])[CH:10]=[C:9]([CH3:15])[N:8]=1)=O.C([O-])(O)=O.[Na+].CCOC(C)=O>C1COCC1>[OH:5][CH2:6][C:7]1[CH:12]=[C:11]([CH:10]=[C:9]([CH3:15])[N:8]=1)[C:13]#[N:14] |f:1.2|

Inputs

Step One
Name
(4-cyano-6-methylpyridin-2-yl)methyl 2,2,2-trifluoroacetate
Quantity
1.2 g
Type
reactant
Smiles
FC(C(=O)OCC1=NC(=CC(=C1)C#N)C)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash silica gel chromatography (1 to 6) % MeOH/CHCl3

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OCC=1C=C(C#N)C=C(N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 535 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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